UF-17 (hydrochloride)

Description

Historical Context and Origins of Chemical Synthesis

The development of UF-17 is linked to a broader wave of pharmaceutical research conducted in the latter half of the 20th century.

UF-17 belongs to a class of synthetic opioids known as "utopioids" or "U-compounds," which were first developed in the 1970s by the pharmaceutical company Upjohn. scielo.org.mxwikipedia.orgmdpi.com The primary objective of this research program was the discovery of new analgesic compounds. caymanchem.commdpi.com While specific details on the initial synthesis of UF-17 itself are not extensively publicized in primary literature, its origins are rooted in this era of exploration into novel chemical entities for pain management. mdpi.com The parent compounds of this class, such as U-47700, were investigated for their potent opioid receptor activity. caymanchem.commdpi.com However, these compounds were never commercially marketed for medical use. wikipedia.org

The "U" in the name of compounds like UF-17 and its analogue U-47700 is a direct reference to the Upjohn company, which pioneered their synthesis. scielo.org.mxmdpi.com The numerical designation, "17," is part of a systematic naming scheme used during their research and development.

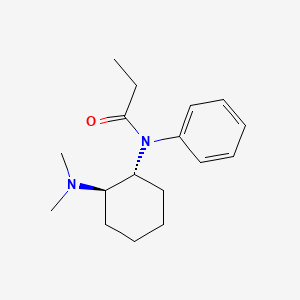

The formal chemical name for UF-17 (hydrochloride) is N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide, monohydrochloride. caymanchem.com The hydrochloride salt form enhances the compound's stability and solubility for laboratory use. wikipedia.org

Initial Discovery and Development Efforts

Role as an Analytical Reference Standard in Scientific Inquiry

The principal application of UF-17 (hydrochloride) in the scientific community is as an analytical reference standard. caymanchem.comscielo.org.mxdea.govwikipedia.orgresearchgate.net In this capacity, it is used by researchers and forensic chemists to definitively identify and quantify the presence of UF-17 or structurally related compounds in seized materials or biological samples. caymanchem.comscielo.org.mx

The availability of a pure, well-characterized standard like UF-17 (hydrochloride) is essential for the accuracy and reliability of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comoup.com These methods are standard in forensic toxicology and drug chemistry for the unambiguous identification of novel psychoactive substances. The Drug Enforcement Administration (DEA) and other forensic organizations maintain monographs with detailed analytical data for such compounds to aid in their identification. nih.gov

Chemical and Physical Data of UF-17 (hydrochloride)

| Property | Data | Source(s) |

| Formal Name | N-trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, monohydrochloride | caymanchem.com |

| Molecular Formula | C₁₇H₂₆N₂O • HCl | caymanchem.com |

| Formula Weight | 310.9 g/mol | caymanchem.comwikipedia.org |

| Purity | ≥98% | caymanchem.com |

| Formulation | A crystalline solid | caymanchem.com |

Detailed Compound Information

| Identifier | Value | Source(s) |

| IUPAC Name | N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide;hydrochloride | wikipedia.org |

| SMILES | CCC(=O)N([C@@H]1CCCC[C@H]1N(C)C)C2=CC=CC=C2.Cl | wikipedia.org |

| InChI Key | PCJJKYBAUYPLNN-QNBGGDODSA-N | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H26N2O |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide |

InChI |

InChI=1S/C17H26N2O/c1-4-17(20)19(14-10-6-5-7-11-14)16-13-9-8-12-15(16)18(2)3/h5-7,10-11,15-16H,4,8-9,12-13H2,1-3H3/t15-,16-/m1/s1 |

InChI Key |

FYMBNVYLYZOADF-HZPDHXFCSA-N |

Isomeric SMILES |

CCC(=O)N([C@@H]1CCCC[C@H]1N(C)C)C2=CC=CC=C2 |

Canonical SMILES |

CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactions of Uf 17 Hydrochloride

Precursor Chemistry and Formation of Hydrochloride Salt

The direct precursor to UF-17 (hydrochloride) is the organic base, N-(2-(dimethylamino)cyclohexyl)-N-phenylpropionamide. evitachem.com This molecule contains a tertiary amine group attached to the cyclohexyl ring, which can readily accept a proton.

The formation of UF-17 (hydrochloride) is an acid-base reaction. The precursor amide is treated with hydrochloric acid (HCl). The basic nitrogen atom of the dimethylamino group is protonated by the acid, forming a quaternary ammonium (B1175870) salt. This converts the free base into its corresponding hydrochloride salt. evitachem.com This process is crucial as hydrochloride salts are typically crystalline solids with increased stability and solubility in aqueous solutions compared to their free base forms. caymanchem.com

Key Synthetic Routes and Reaction Mechanisms

The synthesis of the core amide structure of UF-17 is a central aspect of its chemistry, involving well-established organic reactions.

The formation of the amide bond in the precursor N-(2-(dimethylamino)cyclohexyl)-N-phenylpropionamide is a type of condensation reaction, specifically an amidation. numberanalytics.com A common and efficient method for this transformation is the reaction between a carboxylic acid derivative and an amine. numberanalytics.comfishersci.co.uk

In a likely synthetic pathway, an activated form of propanoic acid, such as propanoyl chloride, is reacted with the amine N-((1R,2R)-2-(dimethylamino)cyclohexyl)aniline. This type of acylation of an amine with an acyl chloride is often referred to as the Schotten-Baumann reaction. fishersci.co.uk The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. fishersci.co.uklibretexts.org Amidation can also be achieved through the reaction of esters with amines or by using coupling agents to facilitate the direct reaction between a carboxylic acid and an amine. numberanalytics.com

While direct amidation between a carboxylic acid and an amine is challenging due to the formation of an unreactive ammonium carboxylate salt, catalysts can be employed to facilitate the reaction. nih.gov Acid catalysis is a key principle in many condensation reactions. irispublishers.com In the context of amide bond formation, an acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. libretexts.org

However, for more sensitive or complex substrates, methods that avoid high temperatures or strong acidic conditions are preferred. nih.gov The use of stoichiometric coupling reagents, such as carbodiimides (e.g., DCC, EDC), which form a highly reactive O-acylisourea intermediate, is a common strategy in modern amide synthesis, particularly in peptide chemistry. fishersci.co.uk

In the preceding amide formation step, the influence of hydrochloric acid depends on the chosen synthetic route. If an acyl chloride is used as a reactant (e.g., propanoyl chloride), hydrochloric acid is generated as a byproduct. fishersci.co.uk In this scenario, a base (an "acid scavenger" like pyridine (B92270) or a tertiary amine) is typically added to the reaction mixture to neutralize the HCl as it forms. fishersci.co.uk This neutralization is essential to prevent the protonation of the amine reactant, which would render it non-nucleophilic, and to drive the reaction equilibrium towards the amide product. fishersci.co.uk Conversely, if a direct amidation is attempted under acid-catalyzed conditions, an acid like HCl would be the catalyst, though this approach is often less efficient than using dedicated coupling agents. nih.gov In some chemical processes, the concentration of HCl can significantly affect reaction rates and the structure of the final product. mdpi.comump.ac.id

Acid-Catalyzed Mechanisms in Amide Bond Formation

Optimization of Synthesis Parameters

The efficiency, yield, and purity of the synthesized UF-17 (hydrochloride) are highly dependent on the reaction conditions.

Solvent selection is a critical parameter in the synthesis of UF-17 (hydrochloride) as it can influence reaction kinetics, mechanisms, and the solubility of reactants, intermediates, and products. acs.org For amidation reactions, particularly those involving highly reactive species like acyl chlorides, aprotic solvents are generally preferred. fishersci.co.ukacs.org Protic solvents, such as water or alcohols, are typically avoided as they can react with the acyl chloride.

The solubility data for UF-17 (hydrochloride) indicates its high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), as well as in the polar protic solvent ethanol (B145695). caymanchem.com Its solubility is lower in aqueous buffered solutions like PBS. caymanchem.com This suggests that solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), which are common for Schotten-Baumann reactions, would be suitable for the synthesis of the precursor, while a polar solvent like ethanol could be used for the final salt formation and purification steps. fishersci.co.uk The polarity of the solvent system affects the rate of many reactions; for instance, dipolar aprotic solvents are known to enhance the rate of nucleophilic substitution reactions. acs.org

Table 2: Solubility of UF-17 (hydrochloride)

| Solvent | Solubility |

|---|

Data sourced from Cayman Chemical. caymanchem.com

Chemical Reactivity Profile of UF-17 (hydrochloride)

Reduction Reactions

Detailed experimental data on the reduction of UF-17 (hydrochloride) is scarce. The amide functional group within the molecule is generally resistant to reduction but can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would typically convert the amide carbonyl group into a methylene (B1212753) group (CH₂), transforming the N-phenylpropionamide structure into the corresponding amine. The stability of the phenyl ring and cyclohexyl ring means they would only be reduced under more forceful conditions, such as high-pressure catalytic hydrogenation. The reduction of similar compounds like 3-Methylcyclohexylamine can lead to more saturated amines.

Table 2: Potential Reduction Reactions of UF-17 Core Structures

| Reagent/Condition | Functional Group Targeted | Potential Product |

|---|---|---|

| Strong Reducing Agents (e.g., LiAlH₄) | Amide | Tertiary Amine |

Note: This table represents potential reactions based on the general reactivity of the functional groups present in UF-17. Specific outcomes for UF-17 (hydrochloride) have not been experimentally verified in the available literature.

Nucleophilic Substitution Reactions

UF-17 (hydrochloride) possesses structural features that allow for nucleophilic substitution, a class of reactions where an electron-rich nucleophile replaces a functional group. evitachem.comwikipedia.org The presence of the dimethylamino group is noted to make the compound versatile in synthetic organic chemistry. evitachem.com

Acid-Base Reactions

As a hydrochloride salt, UF-17 is the product of an acid-base reaction between the parent tertiary amine, N-(2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, and hydrochloric acid (HCl). evitachem.comspectroscopyonline.comoxfordreference.com The lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a base, accepting a proton (H⁺) from HCl. spectroscopyonline.com

This defines its primary acid-base reactivity. UF-17 (hydrochloride) will react in a neutralization reaction when exposed to a base stronger than its parent amine. evitachem.com For example, treatment with an alkali hydroxide (B78521) like sodium hydroxide (NaOH) will deprotonate the ammonium cation, liberating the neutral "free base" form of the amine and forming water and the corresponding salt (NaCl). oxfordreference.comlibretexts.org This conversion is significant as it alters the compound's physical properties; the hydrochloride salt form is generally crystalline and more water-soluble than the free base, which is often an oil or a solid with lower water solubility. oxfordreference.compurdue.edu The compound is reported to be most stable in a pH range of approximately 4 to 7. evitachem.com

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| UF-17 (hydrochloride) |

| N-(2-(dimethylamino)cyclohexyl)-N-phenylpropionamide |

| Hydrochloric acid |

| Hydroxylamine |

| Nitroso compounds |

| Cyclohexanone oxime |

| Cyclohexanone |

| Lithium aluminum hydride |

| 3-Methylcyclohexylamine |

| Sodium hydroxide |

Molecular Interactions and Biological Activity Investigations

Opioid Receptor Binding and Mechanisms of Action

A thorough review of existing literature indicates a lack of specific data on the interaction of UF-17 (hydrochloride) with the opioid receptor system. While the name "UF-17" was reportedly created due to a structural resemblance to the synthetic opioids U-47700 and fentanyl, no empirical data on its binding affinities or mechanisms of action at opioid receptors have been published. cfsre.org

Interaction with Opioid Receptors in the Central Nervous System

There is no available information from scientific studies to describe the interaction of UF-17 (hydrochloride) with opioid receptors within the central nervous system. The compound is structurally similar to known opioids, but this does not provide a scientific basis for detailing its specific neurological interactions without experimental evidence. cfsre.orgcaymanchem.com

Mu-Opioid Receptor Targeting and Modulatory Effects

Specific research on the targeting and modulatory effects of UF-17 (hydrochloride) on mu-opioid receptors is not present in the current body of scientific literature. While the mu-opioid receptor is a primary target for many opioid compounds, any potential interaction of UF-17 with this receptor remains uninvestigated and unconfirmed. nih.govnih.govbiorxiv.org

Contradictory Findings on Opioid Receptor Binding Data

The absence of initial research on the opioid receptor binding of UF-17 (hydrochloride) means there are no contradictory findings to report. The scientific community has not yet published data on this compound's receptor binding profile. cfsre.org

Exploration of Other Biological Activities

Antimicrobial Properties

There are no published studies that have investigated or identified any antimicrobial properties of UF-17 (hydrochloride).

In Vitro Biological Activity Assessments

Comprehensive in vitro biological activity assessments for UF-17 (hydrochloride) are not available in the public domain. While it is sold as an analytical reference standard, its broader biological activity profile has not been characterized in published research. caymanchem.com

Structure Activity Relationship Sar Studies and Comparative Molecular Analysis

Structural Features Influencing Biological Activity

UF-17, known formally as N-(trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, possesses several structural motifs that are critical to its potential biological activity. caymanchem.com The molecule's architecture is built upon a central trans-1,2-diaminocyclohexane scaffold, which imparts significant conformational rigidity. mdpi.com This rigidity is a key feature in many pharmacologically active compounds, as it can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

The key functional groups of UF-17 include:

N-phenylpropionamide group: This moiety is a common feature in many opioid analgesics. The nature of the acyl group and the aromatic ring are known to be critical determinants of opioid receptor affinity and efficacy.

trans-2-(dimethylamino)cyclohexyl group: This portion of the molecule is crucial. The stereochemistry of the cyclohexane (B81311) ring (the 'trans' configuration) and the presence of the dimethylamino group are considered essential for its interaction with opioid receptors, based on studies of related compounds. mdpi.com In similar opioid series, this diamine-containing ring system is instrumental in establishing the correct orientation of the molecule within the receptor's binding pocket. nih.gov

Tertiary Amine: The dimethylamino group is a basic nitrogen center that will be protonated at physiological pH. This positive charge is a classic feature of opioids and is typically involved in a crucial ionic interaction with an acidic residue (such as aspartic acid) in the opioid receptor binding site. nih.gov

While specific biological activity and receptor binding profiles for UF-17 have not been extensively published, its structural components strongly suggest a potential interaction with the opioid receptor system, which has led to its classification as a substance structurally similar to known opioids. caymanchem.comcfsre.org

Comparative Structural Analysis with Synthetic Opioids

The structure of UF-17 invites direct comparison with other well-known synthetic opioids, particularly U-47700 and, to a lesser extent, fentanyl. These comparisons highlight the subtle yet critical modifications that can dramatically alter a compound's pharmacological profile.

UF-17 shares a significant portion of its core structure with U-47700. cfsre.org Both compounds are N-substituted benzamides built on a trans-N-[2-(dimethylamino)cyclohexyl] scaffold. caymanchem.commdpi.com This shared core is the primary reason for the analytical comparison between them. The name "UF-17" itself was designated due to its structural resemblance to both U-47700 and fentanyl. cfsre.org

The similarity to fentanyl is more functional than a direct structural overlap of the core scaffold. Fentanyl is a phenylpiperidine derivative, possessing a 4-anilinopiperidine core. unodc.org However, both UF-17 and fentanyl feature an N-aryl amide (N-phenylpropionamide in UF-17 and N-phenylpropanamide in fentanyl) and a protonatable tertiary amine, which are common pharmacophoric elements for µ-opioid receptor agonists. painphysicianjournal.com

| Feature | UF-17 (hydrochloride) | U-47700 | Fentanyl |

|---|---|---|---|

| Core Scaffold | trans-Diaminocyclohexane | trans-Diaminocyclohexane | 4-Anilinopiperidine |

| Amide Group | N-phenylpropionamide | N-methylbenzamide | N-phenylpropanamide |

| Aromatic Substituents | None on phenyl ring | 3,4-dichloro on phenyl ring | None on N-phenyl ring |

| Tertiary Amine | Dimethylamino | Dimethylamino | Part of piperidine (B6355638) ring (with phenethyl group) |

The most striking structural difference between UF-17 and U-47700 lies in the substitution on the N-phenyl ring. U-47700 possesses two chlorine atoms at the 3 and 4 positions of the phenyl ring (3,4-dichloro). wikipedia.org UF-17 lacks these halogen substituents entirely. caymanchem.com In structure-activity relationship studies of opioids, halogenation of aromatic rings often enhances binding affinity and potency. The electron-withdrawing nature and steric bulk of the chlorine atoms in U-47700 are believed to contribute significantly to its high affinity for the µ-opioid receptor. mdpi.com Therefore, the absence of these substituents in UF-17 would be expected to result in a significantly different, likely reduced, binding affinity and potency compared to U-47700.

The core structural difference with fentanyl is more fundamental. UF-17 is based on a cyclohexane ring, while fentanyl is based on a piperidine ring. unodc.org This difference in the central ring system alters the three-dimensional shape and flexibility of the molecule, which in turn dictates how it can orient itself within the opioid receptor. While both are potent opioids, the specific interactions that stabilize their binding to the receptor would be different due to these distinct scaffolds.

UF-17 is typically supplied as a hydrochloride salt. caymanchem.com This formulation is not merely for convenience but has direct implications for its handling and potential biological efficacy. The hydrochloride form is a salt created by reacting the basic dimethylamino group of the UF-17 freebase with hydrochloric acid. This conversion has several key advantages:

Increased Aqueous Solubility: Many organic molecules with basic amine groups are poorly soluble in water. Converting them to a salt form, like a hydrochloride, generally increases their solubility in aqueous solutions, including physiological buffers like PBS. caymanchem.comslideshare.net This is critical for preparing solutions for analytical standards and for in vitro biological assays.

Enhanced Stability: Salt forms of compounds are often more crystalline and chemically stable than their freebase counterparts, leading to a longer shelf-life. caymanchem.com

Improved Handling: The crystalline nature of a salt makes it easier to weigh and handle accurately compared to potentially oily or amorphous freebase forms.

From a biological perspective, once dissolved and administered into a physiological system (even in an in vitro setting), the hydrochloride salt dissociates, yielding the protonated form of the UF-17 molecule. This positively charged species is the biologically relevant form that is believed to interact with the opioid receptor. nih.gov

Key Structural Differences and Implications for Receptor Binding

Methodological Approaches to SAR Elucidation

Elucidating the structure-activity relationships of novel compounds like UF-17 involves a combination of synthetic, computational, and bio-analytical techniques.

Synthetic and Semisynthetic Approaches: The most definitive way to determine the contribution of a specific functional group is to synthesize and test analogues. rsc.org For a molecule like UF-17, chemists would create a library of related compounds by systematically modifying different parts of the structure. This could involve changing the substituents on the phenyl ring, altering the length of the acyl chain, or replacing the dimethylamino group with other amines. Each new analogue is then tested to measure the resulting change in biological activity. nih.gov

Computational Modeling and Docking: Computer-based methods are invaluable for predicting how a molecule might interact with its biological target. mdpi.com Molecular docking simulations can be used to model the binding of UF-17 and its analogues into a known crystal structure or homology model of an opioid receptor. These simulations can predict the binding orientation and estimate the binding affinity, helping to prioritize which analogues to synthesize and test.

Bio-Affinity Ultrafiltration and Chromatography: These are powerful screening techniques for identifying active compounds within a mixture. mdpi.com For example, affinity-based ultrafiltration coupled with high-performance liquid chromatography (UF-HPLC) involves incubating a mixture of compounds with the target receptor. nih.gov The receptor-ligand complexes are separated from unbound compounds by ultrafiltration, and the bound ligands are then identified. This method can rapidly screen for compounds that have an affinity for the target, guiding further investigation. mdpi.com

These methodological approaches, often used in an iterative feedback loop, are essential for building a comprehensive understanding of how the chemical structure of a molecule like UF-17 translates into its biological function. rsc.org

Advanced Analytical Characterization Techniques for Uf 17 Hydrochloride

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of UF-17 (hydrochloride). These techniques measure the interaction of the compound with electromagnetic radiation, providing detailed information about its atomic composition and the connectivity of its functional groups. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. In the analysis of UF-17 (hydrochloride), both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully assign the proton (¹H) and carbon (¹³C) signals.

¹H NMR: This experiment identifies the different types of protons in the molecule and their electronic environments. For UF-17 (hydrochloride), signals corresponding to the aromatic protons on the phenyl ring, the protons of the cyclohexyl ring, the ethyl group protons, and the N-dimethyl group protons would be expected. The integration of these signals provides the ratio of protons of each type, while the splitting patterns (multiplicity) reveal information about adjacent protons.

¹³C NMR: This experiment detects the carbon atoms in the molecule, providing insight into the carbon skeleton. Distinct signals would be observed for the carbonyl carbon of the amide, the carbons of the phenyl ring, the cyclohexyl ring, the ethyl group, and the dimethylamino group. The chemical shifts of these carbons are indicative of their chemical environment. For instance, the presence of the hydrochloride salt can cause shifts in the signals of nearby carbons, such as those in the dimethylamino group and adjacent positions on the cyclohexyl ring, compared to the freebase form. rsc.org

2D NMR (e.g., HETCOR): Two-dimensional techniques like Heteronuclear Correlation (HETCOR) spectroscopy are used to establish the connectivity between specific protons and the carbon atoms to which they are directly attached, which is crucial for unambiguous structural assignment. rsc.org

Research groups focusing on the structural biology of receptors or the characterization of complex organic molecules frequently utilize advanced NMR applications to determine molecular structure and function. ufl.edu

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. libretexts.org When a sample of UF-17 (hydrochloride) is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular "fingerprint". scribd.com

The analysis of UF-17 (hydrochloride) would reveal characteristic absorption bands confirming the presence of key functional groups:

Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1630-1680 cm⁻¹, which is characteristic of the carbonyl group in the tertiary amide functionality of the molecule.

Aromatic C=C Bending: Multiple peaks would appear in the 1450-1600 cm⁻¹ region, indicating the presence of the phenyl ring.

C-N Stretch: The stretching vibration of the carbon-nitrogen bonds would be visible, typically in the 1000-1350 cm⁻¹ range.

C-H Stretch: Absorption bands corresponding to both aliphatic (cyclohexyl, ethyl) and aromatic (phenyl) C-H stretching would be observed, typically just below and just above 3000 cm⁻¹, respectively. The presence of the hydrochloride salt may also influence the spectrum, particularly the features associated with the amine group. The IR spectrum provides a quick method for structural confirmation and is often used as a preliminary identification step. scribd.comresearchgate.net

Chromatographic and Mass Spectrometric Methodologies

Combining a separation technique like chromatography with a detection method like mass spectrometry provides a powerful tool for both identifying and quantifying compounds in complex mixtures. ufl.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic and chemical analysis for the identification of volatile and semi-volatile compounds. ufl.edu The compound is first vaporized and separated based on its boiling point and interaction with a capillary column. As the separated components exit the column, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. ufl.edu

For the analysis of UF-17, the following process would be typical:

Sample Preparation: The sample is dissolved in a suitable organic solvent.

Chromatographic Separation: The solution is injected into the GC, where the UF-17 molecule is separated from any impurities or other components based on its retention time.

Mass Spectrometric Detection: The mass spectrum of the eluted UF-17 is recorded. This spectrum displays the molecular ion (if stable enough to be detected) and a unique pattern of fragment ions. This fragmentation pattern is highly specific and serves as a chemical fingerprint for identification.

A detailed analysis of the structurally similar compound Furanyl UF-17 by NMS Labs utilized an Agilent 5975 Series GC/MSD System with a Zebron™ Inferno™ ZB-35HT column. cfsre.org The mass scan range was set from 40-550 m/z, which is a standard range for detecting the molecular ion and relevant fragments of compounds of this size. cfsre.org The resulting mass spectrum is then compared to a reference standard or a spectral library for positive identification. cfsre.orgufl.edu

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF) is an advanced analytical method that combines the separation power of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer. iowa.govual.es This technique is particularly useful for compounds that are not easily vaporized or are thermally unstable, and it provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. iowa.govual.es

The LC-QTOF analysis of UF-17 (hydrochloride) would proceed as follows:

LC Separation: The compound is separated from a mixture in the liquid phase on a chromatography column.

Ionization: As the compound elutes from the column, it is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that usually keeps the molecule intact.

QTOF Analysis: The ionized molecules are guided into the TOF analyzer, which measures their mass-to-charge ratio with very high accuracy. iowa.gov

The key advantage of QTOF is its ability to provide a precise molecular weight, often to within a few parts per million (ppm) of the theoretical value. iowa.gov This high mass accuracy allows for the confident determination of the elemental composition (e.g., C₁₇H₂₇N₂O⁺ for the protonated molecule) and helps to distinguish between compounds with very similar nominal masses. iowa.gov The analysis of the related compound Furanyl UF-17 included LC-QTOF analysis to confirm its identification, underscoring the importance of this technique for structural confirmation of novel psychoactive substances. cfsre.org

Utilization of Analytical Databases in Research

Analytical databases are critical resources in modern chemical and forensic research. These databases contain vast libraries of analytical data, such as mass spectra and chromatographic retention times, for thousands of known compounds. caymanchem.comufl.edu

When analyzing an unknown sample suspected to be UF-17, scientists can compare the experimentally obtained data against entries in these databases. ufl.edu For instance, the GC-MS fragmentation pattern of the analyte can be searched against a spectral library. caymanchem.com A match in both the fragmentation pattern and the retention time provides a high degree of confidence in the identification of the compound.

Several organizations curate such databases:

Commercial Vendors: Companies like Cayman Chemical, which supplies UF-17 (hydrochloride) as a reference standard, also offer searchable GC-MS spectral libraries containing data for their forensic drug standards. caymanchem.com

Governmental and Academic Institutions: Research institutions and government agencies maintain extensive databases of analytical data on various substances to support forensic science and public health. cfsre.orgufl.eduufhealth.org

The use of these databases accelerates the identification process and ensures the accuracy and reliability of the analytical results. ufl.edu All identifications should be confirmed by comparing the analytical data to that of an acquired, certified reference material. cfsre.org

Preclinical Pharmacological Profiling and Disposition Studies

Pharmacological Profiling in Preclinical Research

UF-17 (hydrochloride) is structurally similar to a class of synthetic compounds known as utopioids, which were initially developed by the Upjohn Company in the 1970s. caymanchem.comwikipedia.org Some reports suggest that UF-17 was first synthesized during research into novel antidepressant agents. cfsre.org However, there is no publicly available information regarding its specific pharmacological activities or receptor binding profiles. cfsre.org A 2019 report from the Department of Homeland Security explicitly states that no data is available on the activities or receptor binding of UF-17, particularly concerning the opioid receptor system. cfsre.org Consequently, detailed preclinical pharmacological profiling has not been published.

In Vitro and In Vivo Pharmacokinetic Characterization

There are no published studies detailing the in vitro or in vivo pharmacokinetic properties of UF-17 (hydrochloride). The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been characterized in the scientific literature.

No data is available in the public domain regarding the plasma protein binding characteristics of UF-17 (hydrochloride).

Information on the blood-to-plasma partitioning ratio for UF-17 (hydrochloride) has not been reported in any available scientific studies.

There are no published preclinical studies that have determined the metabolic half-life or intrinsic clearance of UF-17 (hydrochloride) in any in vitro or in vivo systems, such as liver microsomes or hepatocytes.

Blood-to-Plasma Partitioning

Advanced Pharmacokinetic Modeling and Simulation

A review of the literature indicates that no advanced pharmacokinetic models, such as physiologically based pharmacokinetic (PBPK) models or simulations, have been developed or published for UF-17 (hydrochloride).

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing UF-17 (hydrochloride) in research samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with an Agilent 5975 Series system and Zebron™ Inferno™ ZB-35HT column (15 m x 250 µm x 0.25 µm), employing helium as the carrier gas (1 mL/min). For higher resolution, liquid chromatography quadrupole time-of-flight (LC-QTOF) is recommended. Acid/base extraction should precede analysis to isolate the compound . Validate results against reference standards (e.g., Cayman Chemical, batch #0558709-7) by comparing retention times (e.g., 6.643 minutes for GC-MS) and mass spectra .

Q. How should UF-17 (hydrochloride) be safely handled in laboratory settings?

- Methodological Answer : Follow OSHA HCS-compliant protocols:

- Personal Protective Equipment (PPE) : Wear respiratory filters (e.g., NIOSH-approved N95) for brief exposure; use independent air supply for prolonged handling. Nitrile gloves and lab coats are mandatory .

- Ventilation : Ensure local exhaust ventilation to minimize airborne dust .

- Decontamination : Rinse skin/eyes with water for 15 minutes upon contact; seek medical attention if ingested .

Q. What is the structural and pharmacological basis for UF-17’s classification as a non-scheduled substance?

- Methodological Answer : UF-17 was initially synthesized by Upjohn as an antidepressant via N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide derivatives. Despite structural similarities to opioids like U-47700, no empirical data confirm binding to opioid receptors or psychoactive effects. Regulatory exclusion stems from this lack of receptor profiling . Researchers should consult patent literature (e.g., Szmuszkovicz et al., 1981) for synthesis context and validate claims with in vitro receptor assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in UF-17’s purported opioid-like activity versus its original antidepressant design?

- Methodological Answer : Design competitive binding assays using μ-opioid receptor (MOR) and κ-opioid receptor (KOR) transfected cell lines. Compare UF-17’s IC50 values against reference agonists (e.g., fentanyl, U-47700). Concurrently, evaluate serotonin/norepinephrine reuptake inhibition using synaptosomal preparations to assess antidepressant mechanisms. Discrepancies may arise from assay conditions (e.g., pH, solvent); replicate studies across multiple labs to confirm reproducibility .

Q. What experimental strategies are recommended to assess UF-17’s stability under varying storage conditions?

- Methodological Answer : Prepare stock solutions in water or DMSO (10 mM) and aliquot into sealed vials. Conduct accelerated stability studies:

- Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months.

- Analysis : Use HPLC-UV (λ=254 nm) to monitor degradation peaks monthly. Compare with freshly prepared controls. Note: Cayman Chemical reports limited stability data; prioritize in-house validation .

Q. How can ecological risks of UF-17 be evaluated given gaps in aquatic toxicity data?

- Methodological Answer : Perform acute toxicity tests using Daphnia magna (OECD 202) and algal growth inhibition assays (OECD 201). Measure LC50/EC50 values at 48–72 hours. For chronic effects, use zebrafish embryos (OECD 236) to assess developmental endpoints. Include metabolite profiling (e.g., hydrolysis products) via LC-MS/MS, as hydrochloride salts may dissociate in water .

Q. What methodologies are suitable for optimizing UF-17’s synthetic yield and purity?

- Methodological Answer : Apply Design of Experiments (DoE) to vary reaction parameters (e.g., solvent polarity, catalyst loading, temperature). Monitor intermediates via TLC and characterize final products using NMR (1H/13C) and high-resolution MS. For scale-up, use continuous flow reactors to enhance reproducibility. Purity thresholds (>95%) should align with ICH Q3A guidelines .

Data Interpretation & Reporting

Q. How should conflicting GC-MS results for UF-17 in seized materials be addressed?

- Methodological Answer : Cross-validate findings with orthogonal techniques (e.g., LC-QTOF for polarity-based separation). Re-examine sample preparation: acidic/basic extraction may alter UF-17’s stability. Include internal standards (e.g., deuterated analogs) to correct matrix effects. Document all parameters (e.g., oven ramp: 35°C/min to 340°C) to ensure comparability across labs .

Q. What criteria define rigorous reporting of UF-17’s receptor binding studies?

- Methodological Answer : Adhere to FAIR principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.